molecular formula C19H19NO2S B2517057 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide CAS No. 2379996-13-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide

Cat. No.: B2517057
CAS No.: 2379996-13-9
M. Wt: 325.43
InChI Key: FEXZPTMOGXEDFO-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is unique due to its combination of furan, thiophene, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-2-17(14-7-4-3-5-8-14)19(21)20-12-16-11-15(13-23-16)18-9-6-10-22-18/h3-11,13,17H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXZPTMOGXEDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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